3'-Amino-4'-chloro-biphenyl-4-carbaldehyde
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Overview
Description
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of an amino group at the 3’ position, a chloro group at the 4’ position, and a carbaldehyde group at the 4 position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’-chloro-biphenyl-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 3’-Amino-4’-chloro-biphenyl-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3’-Amino-4’-chloro-biphenyl-4-carboxylic acid.
Reduction: Formation of 3’-Amino-4’-chloro-biphenyl-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3’-Amino-4’-chloro-biphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in various chemical interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
3’-Amino-4’-bromo-biphenyl-4-carbaldehyde: Similar structure with a bromo group instead of a chloro group.
3’-Amino-4’-fluoro-biphenyl-4-carbaldehyde: Similar structure with a fluoro group instead of a chloro group.
3’-Amino-4’-iodo-biphenyl-4-carbaldehyde: Similar structure with an iodo group instead of a chloro group.
Uniqueness
3’-Amino-4’-chloro-biphenyl-4-carbaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloro group can influence the compound’s electronic properties and reactivity compared to its bromo, fluoro, and iodo analogs.
Properties
CAS No. |
1093758-74-7 |
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Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-(3-amino-4-chlorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H,15H2 |
InChI Key |
LSLOYEUZPCTKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
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